3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one
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Overview
Description
3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: An insect sex pheromone with similar structural features.
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
Uniqueness
3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one is unique due to its fused indole-cyclohexenone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
6637-14-5 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-10-15(11-5-4-6-12(17)9-11)13-7-2-3-8-14(13)16-10/h2-3,7-9,16H,4-6H2,1H3 |
InChI Key |
KUFZIVYRZZJGQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC(=O)CCC3 |
Origin of Product |
United States |
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